Isodeoxyelephantopin

Übersicht

Beschreibung

Isoedoxyelephantopin (IEP) is a natural compound found in the roots of a variety of plants, including the Eleutherococcus senticosus species. It is a phenolic compound that has been studied for its potential health benefits, such as its anti-inflammatory and anti-oxidant properties. It has been used in traditional Chinese medicine for centuries and has recently become the focus of scientific research.

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Isodeoxyelephantopin wurde ausgiebig auf seine Antitumor-Aktivitäten untersucht. Es stört verschiedene Prozesse, die an der Krebsentwicklung beteiligt sind, indem es mehrere Signalwege angreift, die bei Krebs dereguliert sind. Dies umfasst die Induktion eines Zellzyklusarrests, DNA-Reparatur und Apoptose durch die Aktivierung von nachgeschalteten Effektoren wie p21 und Bcl-2-ähnlichem Protein 4 (Bax) {svg_1}.

Molekulare Ziele und Wirkmechanismen

Die Wirkmechanismen und molekularen Ziele der Verbindung sind entscheidend für das Verständnis ihres Potenzials als Antitumormittel. This compound beeinflusst Zellüberleben, Autophagie und Invasionswege, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht {svg_2}.

Induktion der Apoptose

This compound induziert die Apoptose in Krebszellen, indem es mehrere Signalwege aktiviert. Diese selektive Wirkung gegen Krebszellen, die normale Zellen verschont, deutet auf ihr Potenzial für therapeutische Zwecke hin {svg_3}.

Erzeugung von reaktiven Sauerstoffspezies (ROS)

Es wurde gezeigt, dass die Verbindung die ROS-Produktion induziert, ein kritischer Faktor bei der Regulation von Zelltod und -überleben. Diese Aktivität ist besonders relevant im Kontext der Krebsbehandlung, da die Erzeugung von ROS zur selektiven Tötung von Krebszellen führen kann {svg_4}.

Entzündung und Immunantwort

This compound hat Auswirkungen auf die Modulation der Immunantwort und Entzündung. Seine Rolle in diesen Prozessen könnte zur Behandlung von entzündungsbedingten Erkrankungen genutzt werden {svg_5}.

Anwendungen in der traditionellen Medizin

Traditionell wurden Verbindungen wie this compound in der Volksmedizin zur Behandlung verschiedener Erkrankungen wie Lebererkrankungen, Diabetes, Bronchitis, Fieber, Durchfall, Ruhr und Nierenerkrankungen eingesetzt. Das Verständnis seiner traditionellen Anwendungen kann die moderne wissenschaftliche Forschung bei der Erforschung seines vollen Potenzials leiten {svg_6}.

Pharmakologische und toxikologische Profile

Die pharmakologischen und toxikologischen Profile von this compound sind günstig, was für seine Entwicklung zu einem therapeutischen Wirkstoff unerlässlich ist. Seine einzigartige Struktur trägt zu seiner Aktivität und seinem Sicherheitsprofil bei {svg_7}.

Zukünftige Forschungsrichtungen

Zukünftige Forschung zu this compound zielt auf seine Entwicklung als Antitumormittel ab. Studien konzentrieren sich auf seine therapeutischen Wirkungen, Wirkmechanismen und das Potenzial für klinische Anwendungen {svg_8}.

Wirkmechanismus

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone compound found in traditional medicinal herbs such as Elephantopus scaber and Elephantopus carolinianus . It has been extensively studied for its potential anti-cancer activities .

Target of Action

The primary targets of IDET are multiple signaling pathways that are deregulated in cancer cells . It disrupts several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Mode of Action

IDET interacts with its targets by inducing reactive oxygen species (ROS) generation and suppressing NF-κB activation . It also modulates long non-coding RNA (LncRNA) expression . This compound activates its downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .

Biochemical Pathways

IDET affects multiple biochemical pathways. It induces apoptosis through multiple signaling pathways which are deregulated in cancer cells . By targeting these pathways simultaneously, IDET could selectively kill cancer cells .

Pharmacokinetics

It is known that idet exhibits drug-like properties .

Result of Action

The result of IDET’s action is the suppression of the proliferation of both invasive and non-invasive breast cancer cell lines . It also suppresses the colony formation and migration of breast cancer cells . The treatment with IDET induces an accumulation of cells in the sub-G1 and G2/M phases .

Zukünftige Richtungen

Future research on isodeoxyelephantopin is likely to focus on its anti-cancer activities, with an emphasis on its modes of action and molecular targets . Both this compound and its analogue deoxyelephantopin disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers . This suggests that these compounds could be developed into potent therapeutics for the treatment of cancer .

Biochemische Analyse

Biochemical Properties

Isodeoxyelephantopin plays a crucial role in biochemical reactions, particularly in the context of its anti-cancer activities. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. For instance, this compound has been shown to target multiple signaling pathways that are deregulated in cancer cells, including those involved in cell cycle regulation, cell survival, autophagy, and invasion . The compound activates downstream effectors such as p21 and Bcl-2-like protein 4 (Bax), leading to cell cycle arrest, DNA repair, and apoptosis .

Cellular Effects

This compound influences various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, inhibit cell proliferation, and disrupt cell signaling pathways . The compound affects cell signaling pathways by modulating the expression of genes involved in cell cycle regulation, apoptosis, and autophagy. Additionally, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been shown to inhibit the activity of certain kinases and proteases, which are critical for cancer cell survival and proliferation . This inhibition results in the disruption of signaling pathways that promote cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained anti-cancer activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-cancer effects without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired anti-cancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . For instance, this compound modulates the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to alterations in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studies have shown that this compound can accumulate in certain cellular compartments, where it exerts its anti-cancer effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and the subsequent modulation of cellular processes. For example, this compound has been observed to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial function .

Eigenschaften

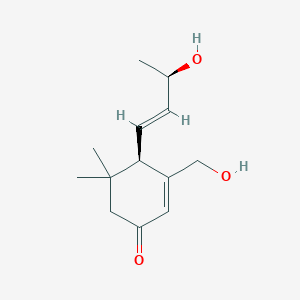

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-MCYOVBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29307-03-7 | |

| Record name | Deoxyelephantopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.